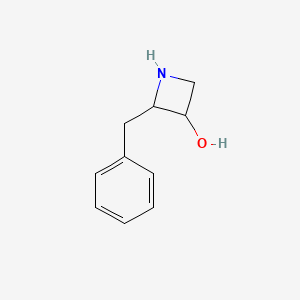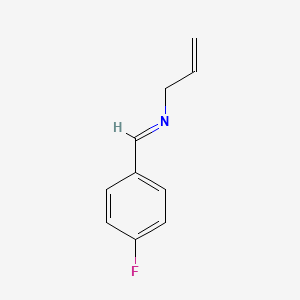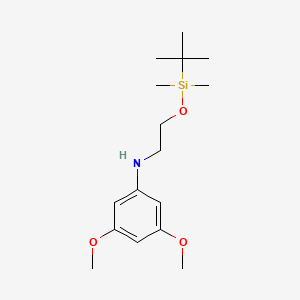
N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline: is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an aniline derivative. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Formation of the Aniline Derivative: The protected hydroxyl compound is then reacted with 3,5-dimethoxyaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. Flow microreactor systems can be employed to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using acetic acid and water or tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of the corresponding alcohol from the silyl ether.
Wissenschaftliche Forschungsanwendungen
N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline is used in various fields:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Potential use in drug synthesis and development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action for N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline is unique due to its specific combination of the TBDMS protecting group with an aniline derivative, making it particularly useful in protecting hydroxyl groups in aromatic systems. This combination is less common compared to other TBDMS-protected compounds, providing unique reactivity and stability .
Eigenschaften
Molekularformel |
C16H29NO3Si |
|---|---|
Molekulargewicht |
311.49 g/mol |
IUPAC-Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-3,5-dimethoxyaniline |
InChI |
InChI=1S/C16H29NO3Si/c1-16(2,3)21(6,7)20-9-8-17-13-10-14(18-4)12-15(11-13)19-5/h10-12,17H,8-9H2,1-7H3 |
InChI-Schlüssel |
CDSWOLMAWLBDFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCNC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


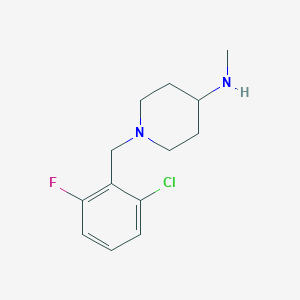

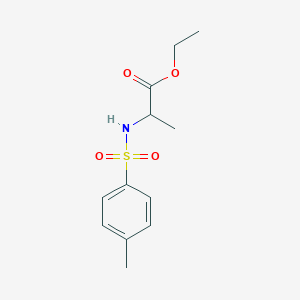
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
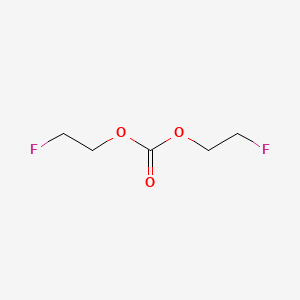
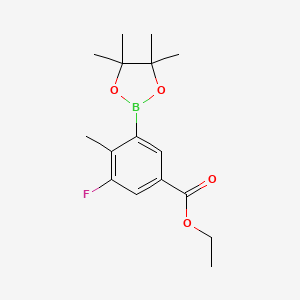
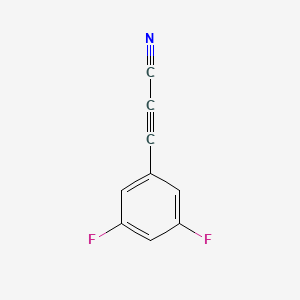
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
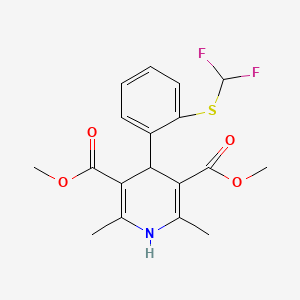
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
